CAS 108-79-2 physical and chemical data sheet
CAS 108-79-2 physical and chemical data sheet
Technical Whitepaper: Adipoyl Chloride (CAS 108-79-2)
Executive Summary
Adipoyl chloride (Hexanedioyl dichloride) is a bifunctional electrophile acting as a critical "molecular architect" in the synthesis of advanced biomaterials and pharmaceutical intermediates. Unlike its parent carboxylic acid (adipic acid), the acyl chloride functionality offers significantly lowered activation energy for nucleophilic substitution, enabling rapid, catalyst-free coupling with amines and alcohols.
This guide moves beyond standard safety data sheets to provide a researcher-focused analysis of CAS 108-79-2, specifically targeting its utility in synthesizing biodegradable polymers (PLGA/PEG copolymers), prodrug linkers, and cross-linked protein scaffolds for drug delivery.
Physicochemical Profile
The following data aggregates experimental values critical for stoichiometric calculations and process design.
| Property | Value | Context/Notes |
| Molecular Formula | C₆H₈Cl₂O₂ | Bifunctional acyl chloride |
| Molecular Weight | 183.03 g/mol | Essential for molarity calculations |
| Physical State | Liquid | Colorless to light yellow; pungent odor |
| Density | 1.259 g/mL | @ 25°C (Standard reference) |
| Boiling Point | 105–107°C | @ 2 mmHg (Vacuum distillation required) |
| Refractive Index | n20/D 1.471 | Purity indicator |
| Solubility | Soluble in non-polar solvents | Reacts violently with water/protic solvents |
| Flash Point | > 110°C | Closed cup |
| Vapor Pressure | 0.2 mmHg | @ 20°C (Fuming in moist air) |
Reactivity & Mechanistic Insight
The utility of adipoyl chloride stems from the polarization of the C-Cl bond, which renders the carbonyl carbon highly electrophilic.
Nucleophilic Acyl Substitution
In drug development, this reagent is primarily used to introduce the adipoyl spacer (–CO(CH₂)₄CO–) between two nucleophiles (e.g., drug molecules or polymer chains). The reaction proceeds via an addition-elimination pathway.
Expert Insight: Unlike carbodiimide coupling (EDC/NHS), which requires in situ activation and byproduct separation, adipoyl chloride drives the reaction to completion through the irreversible loss of HCl (or chloride salts if a base is used). This makes it superior for synthesizing high-purity block copolymers where stoichiometric precision is paramount.
Mechanistic Visualization:
Advanced Applications in Drug Development
Synthesis of Biodegradable Triblock Copolymers
Adipoyl chloride is a preferred coupling agent for synthesizing PEG-PLA-PEG or PCL-PEG-PCL triblock copolymers.
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Protocol Logic: The diacid chloride reacts with the terminal hydroxyl groups of the prepolymers.
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Advantage: The high reactivity ensures high molecular weight extension without the need for metal catalysts that might leave toxic residues in the final biomaterial.
Lipophilic Prodrug Design
It is used to synthesize "charge masking" linkers. By reacting adipoyl chloride with a polar drug (containing -OH or -NH₂), researchers can create a lipophilic dimer or conjugate.
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Mechanism: The resulting ester/amide bond effectively masks the charge, increasing membrane permeability. Once in the plasma, endogenous esterases hydrolyze the adipoyl linker, releasing the active parent drug.
Albumin Nanoparticle Cross-linking
While glutaraldehyde is the standard cross-linker, it introduces toxicity.[1] Adipoyl chloride is used in interfacial polymerization techniques to create cross-linked albumin microcapsules.
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Method: The protein is in the aqueous phase, and adipoyl chloride is in the organic phase. The reaction occurs strictly at the interface, creating a robust shell while keeping the interior protein native.
Operational Protocols
CRITICAL WARNING: Adipoyl chloride hydrolyzes immediately upon contact with atmospheric moisture, releasing HCl gas. All protocols must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Anhydrous Coupling (General Procedure)
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Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.
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Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Base Scavenger: Add 2.2 equivalents of Triethylamine (TEA) or Pyridine to neutralize the HCl byproduct. Failure to scavenge HCl will protonate amine nucleophiles, killing the reaction.
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Addition: Dissolve the nucleophile (drug/polymer) in the solvent. Cool to 0°C.
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Dropwise Feed: Add Adipoyl Chloride (dissolved in minimal solvent) dropwise over 30 minutes. Rapid addition causes localized heating and polymerization.
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Quenching: Do NOT add water directly. See quenching workflow below.
Handling & Quenching Workflow:
Safety & Toxicology
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Corrosivity: Causes severe skin burns and eye damage (Category 1B). The mechanism of injury is twofold: thermal burns from the heat of hydrolysis and chemical burns from the generated HCl.
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Inhalation: Inhalation of vapors can cause pulmonary edema. The LC50 is extremely low; use only in a high-velocity fume hood.
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Storage: Store under nitrogen at +4°C. If the liquid turns cloudy or precipitates white crystals (adipic acid), it has been compromised by moisture and should be redistilled or discarded.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61034, Adipoyl chloride. Retrieved from [Link]
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Mitsui Chemicals, Inc. (2009). Process for producing adipoyl chloride.[2] European Patent EP2128122A1. Retrieved from
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Kinam Park (2009). Biodegradable Polymers for Drug Delivery Systems.[3][4] Encyclopedia of Surface and Colloid Science.[4] Retrieved from [Link]
